(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid
Descripción
The compound (2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid (molecular formula: C₂₆H₃₄O₇) is a structurally complex molecule featuring:
- Spirocyclic ether moiety: A 1-oxaspiro[2.5]octane system, introducing stereochemical complexity and rigidity .
- Epoxide (oxirane) group: A 2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl substituent, which may confer electrophilic reactivity .
- Methoxy and 3-methylbut-2-enyl groups: Hydrophobic substituents influencing solubility and biomolecular interactions .
Propiedades
IUPAC Name |
(2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/b7-5+,8-6+,11-9+,12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGMYCMLYOUNGM-HCNIIHBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23110-15-8 | |
| Record name | Fumagillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
La fumagilina se puede sintetizar mediante varios métodos. Un método común implica la liberación de fumagilina de su sal de diciclohexilamina mediante la reacción con un ácido orgánico en un medio alcohólico . Este proceso produce fumagilina en una forma pura y estable, adecuada para la producción industrial .
Análisis De Reacciones Químicas
La fumagilina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen ácidos orgánicos y alcoholes . Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, se han estudiado la degradación fotolítica de la fumagilina en solución alcohólica y la degradación térmica en presencia y ausencia de aire .
Aplicaciones Científicas De Investigación
La fumagilina tiene una amplia gama de aplicaciones de investigación científica. En biología y medicina, se ha utilizado para tratar la microsporidiosis y como amebicida . También inhibe la formación de vasos sanguíneos al unirse a la enzima metionina aminopeptidasa 2, lo que la convierte en un posible inhibidor de la angiogénesis para el tratamiento del cáncer . Además, se ha investigado la fumagilina por sus propiedades antimicrobianas y su capacidad para inhibir el crecimiento del parásito de la malaria .
Mecanismo De Acción
La fumagilina ejerce sus efectos uniéndose covalentemente e inhibiendo selectivamente la metionina aminopeptidasa 2 (MetAP2) . Esta inhibición bloquea la formación de vasos sanguíneos y se ha explorado su potencial en la terapia del cáncer . El compuesto también se une no covalentemente a la fosfolipasa A de la familia patatina, aunque esta interacción no es esencial para su actividad amebicida .
Comparación Con Compuestos Similares
Structural and Functional Group Analysis
Substructure Analysis and Functional Insights
highlights the importance of substructure mining in linking chemical motifs to bioactivity. The target compound’s spirocyclic ether and epoxide are rare substructures associated with unique binding modes, differentiating it from compounds with common motifs like tetrahydropyran () or chromenone (). These features may enhance target selectivity but complicate synthetic accessibility .
Actividad Biológica
The compound (2E,4E,6E,8E)-10-[[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid , commonly referred to as Fumagillin , is a bioactive compound with significant biological properties. It is primarily known for its antimicrobial activity and has been studied for its potential therapeutic applications in various fields, including veterinary medicine and cancer treatment. This article delves into the biological activity of Fumagillin, highlighting its mechanisms of action, efficacy in different studies, and potential applications.
Chemical Structure and Properties
Fumagillin has the molecular formula and a molecular weight of approximately 458.54 g/mol. Its structure features multiple functional groups that contribute to its biological activity:
- Ester bonds
- Aromatic rings
- Aliphatic chains
| Property | Value |
|---|---|
| Molecular Formula | C26H34O7 |
| Molecular Weight | 458.54 g/mol |
| Melting Point | 189–194 °C |
| Solubility | Soluble in ethanol and DMSO; sparingly soluble in water |
Fumagillin exerts its biological effects primarily through the inhibition of methionine aminopeptidase-2 (MetAP-2) . This enzyme plays a crucial role in protein synthesis by removing the initial methionine from nascent proteins. The inhibition of MetAP-2 leads to altered protein function and has been associated with anti-tumor and anti-microbial activities.
Key Findings on Mechanism:
- Covalent Bond Formation : Fumagillin forms a covalent bond with the histidine residue in the active site of MetAP-2, effectively blocking its activity .
- Antimicrobial Activity : It has shown efficacy against microsporidian infections in veterinary medicine, particularly in treating infections in fish and other animals .
Antimicrobial Efficacy
Fumagillin has been extensively studied for its antimicrobial properties, particularly against microsporidia. It is used as a veterinary drug to treat infections caused by these parasites.
Case Study: Treatment of Microsporidiosis
In a clinical trial involving fish infected with microsporidia, treatment with Fumagillin resulted in a significant reduction in infection rates and improved survival rates among treated populations .
Antitumor Activity
Recent studies have explored Fumagillin's potential as an antitumor agent. The compound has been found to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Research Findings:
- In Vitro Studies : Fumagillin demonstrated dose-dependent cytotoxicity against several cancer cell lines, including breast and colon cancer cells .
- In Vivo Studies : Animal models treated with Fumagillin showed reduced tumor size compared to control groups, indicating potential as an adjunct therapy in cancer treatment .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Observed Effect |
|---|---|---|
| Antimicrobial | Microsporidia | Reduced infection rates |
| Antitumor | Cancer cell lines | Induction of apoptosis; reduced tumor size |
Safety and Toxicity
While Fumagillin is effective against specific pathogens, its safety profile must be considered. Toxicological studies have indicated that high doses may lead to adverse effects such as liver toxicity and gastrointestinal disturbances in animal models . Therefore, careful dosage regulation is necessary during therapeutic applications.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
